1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone
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Overview
Description
1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone typically involves the reaction of 4-chloro-1(2H)-phthalazinone with 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are often employed.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1(2H)-Phthalazinone, 4-chloro-, (2-methylphenyl)hydrazone
- 1(2H)-Phthalazinone, 4-chloro-, (2-aminophenyl)hydrazone
- 1(2H)-Phthalazinone, 4-chloro-, (2-hydroxyphenyl)hydrazone
Uniqueness
1(2H)-Phthalazinone, 4-chloro-, (2-nitrophenyl)hydrazone is unique due to the presence of both the nitro and chloro groups, which confer specific chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the chloro group can undergo substitution, making this compound versatile for various applications.
Properties
CAS No. |
64640-66-0 |
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Molecular Formula |
C14H10ClN5O2 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
1-(4-chlorophthalazin-1-yl)-2-(2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C14H10ClN5O2/c15-13-9-5-1-2-6-10(9)14(19-17-13)18-16-11-7-3-4-8-12(11)20(21)22/h1-8,16H,(H,18,19) |
InChI Key |
BRZWMSPEYNGYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NNC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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